molecular formula C5H4ClN3 B2378128 4-chloro-1-methyl-1H-imidazole-5-carbonitrile CAS No. 54711-54-5

4-chloro-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B2378128
CAS No.: 54711-54-5
M. Wt: 141.56
InChI Key: SOTBVAXIUDNHGW-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloro group, a methyl group, and a carbonitrile group attached to an imidazole ring.

Scientific Research Applications

4-chloro-1-methyl-1H-imidazole-5-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

Target of Action

5-Chloro-3-methylimidazole-4-carbonitrile (CMIC) is a heterocyclic organic compound

Mode of Action

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-3-methylimidazole-4-carbonitrile are not fully understood yet. It is known that imidazoles, the class of compounds to which it belongs, play key roles in various biochemical reactions

Cellular Effects

The cellular effects of 5-Chloro-3-methylimidazole-4-carbonitrile are currently unknown. Imidazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-3-methylimidazole-4-carbonitrile is not yet fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable and efficient synthetic routes that ensure high yield and purity of the final product. The use of nickel-catalyzed cyclization is one such method that can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nickel catalysts, arylhalides, and various nucleophiles. The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-4-isothiazolin-3-one: Another chloro-substituted heterocyclic compound with antimicrobial properties.

    3-Methylimidazole: A simpler imidazole derivative without the chloro and carbonitrile groups.

Uniqueness

4-chloro-1-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of both a chloro group and a carbonitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-chloro-3-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBVAXIUDNHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-54-5
Record name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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